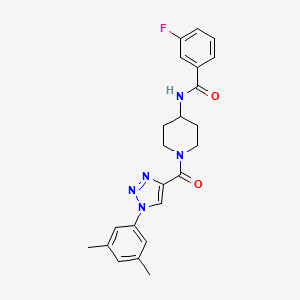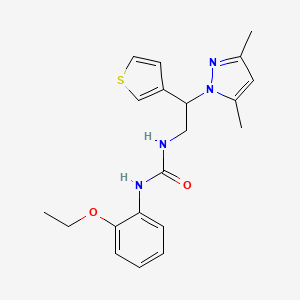![molecular formula C23H23ClFN5OS B2637255 5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-82-3](/img/structure/B2637255.png)
5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring . It also contains chloro and fluoro substituents on the phenyl rings . The presence of these functional groups and substituents suggests that this compound could have interesting biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate starting materials in the presence of a catalyst . The product is typically purified by crystallization from ethanol and characterized by NMR and IR spectroscopy .Molecular Structure Analysis
The molecular structure of the compound can be determined by various spectroscopic techniques, including NMR and IR spectroscopy . The presence of specific signals in the NMR and IR spectra can provide information about the functional groups and substituents in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be influenced by its molecular structure. For example, the presence of the piperazine ring could affect its solubility, while the chloro and fluoro substituents could influence its reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including compounds structurally similar to the one , has demonstrated promising antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds exhibited good to moderate activities against various microorganisms, indicating potential applications in combating bacterial and fungal infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Characterization and Synthesis
The structural determination of related compounds, such as those containing 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole moieties, has been an area of active research. Gündoğdu et al. (2017) reported on the synthesis, characterization, and cytotoxic activity of novel compounds designed as potential cytotoxic agents. These studies provide a foundation for understanding the structural requirements for biological activity and may guide the design of new therapeutic agents (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).
Anti-inflammatory and Analgesic Properties
The exploration of 1,2,4-triazole derivatives for their anti-inflammatory and analgesic properties has yielded positive results. Tozkoparan et al. (2004) synthesized a series of compounds and assessed their effectiveness in reducing inflammation and pain. Among these derivatives, some showed high and dose-dependent analgesic and anti-inflammatory activity, highlighting their potential for the development of new pain management solutions (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).
Antitumor Activity
The investigation into the antitumor properties of 1,2,4-triazole derivatives has also been significant. Ding et al. (2016) synthesized a series of 1,2,4-triazole Schiff bases and evaluated their bioactivity against tumor cells. This research discovered compounds with good to excellent inhibitory activity, indicating the potential of these derivatives in cancer therapy (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(3-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-6-5-7-16(24)14-15)29-12-10-28(11-13-29)18-9-4-3-8-17(18)25/h3-9,14,20,31H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPCNZYCMJNYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2637174.png)

![2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2637176.png)
![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
![3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide](/img/structure/B2637183.png)
![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2637184.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)
![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637188.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)